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Compound of Interest

Compound Name: 2-Bromo-4-fluorobenzoic acid

Cat. No.: B179233

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the
Solid-State Structures of 2-Bromo-4-fluorobenzoic Acid Derivatives and Related
Compounds.

This guide provides a comparative analysis of the single-crystal X-ray diffraction data for
derivatives of 2-bromo-4-fluorobenzoic acid. Understanding the three-dimensional structure
of these molecules is paramount for rational drug design and the development of new
materials, as the spatial arrangement of atoms dictates their physical, chemical, and biological
properties. This document summarizes key crystallographic parameters, details the
experimental protocols for their determination, and offers a visual representation of the
experimental workflow.

Crystallographic Data Comparison

The following tables present a summary of the crystallographic data for a derivative of 2-
bromo-4-fluorobenzoic acid, 4-fluoro-2-(phenylamino)benzoic acid, and a closely related
compound, 2-bromo-4-chlorobenzoic acid. This comparative data allows for an assessment of
the impact of substituent changes on the crystal packing and molecular geometry.
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4-Fluoro-2- :

Compound (phenylamino)benzoic 2-I.3romo-4-chloroben20|c
acid[1][2I[E][4] el

Molecular Formula C13H10FNO:2 C7H4BrCIOz

Formula Weight 231.23 235.46

Crystal System Monoclinic Monoclinic

Space Group P2i/c Pl2i/n1l

a (A) 11.2319 (7) 7.2271

b (A) 10.3752 (7) 8.9480

c () 18.9950 (13) 12.1887

a (%) 90 90

B (°) 106.903 (6) 105.819

y () 90 90

Volume (A3) 2115.3 (2)

4 8 4

Calculated Density (g/cm3) 1.452

R-factor (%) 6.18

Experimental Protocols

The determination of the crystal structures presented in this guide involves three key stages:

synthesis, crystallization, and single-crystal X-ray diffraction analysis. The following protocols

provide a detailed methodology for each stage.

Synthesis of 4-Fluoro-2-(phenylamino)benzoic acid[1][2]

This derivative is synthesized via an Ullmann condensation reaction.

o Reactants: 2-bromo-4-fluorobenzoic acid and aniline are used as the starting materials.
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o Catalyst: A copper catalyst is employed to facilitate the coupling reaction.
e Reaction Conditions: The reaction is carried out at a temperature of 403 K.

 Purification: The crude product is purified using column chromatography to yield the final
compound.

Crystallization[1][2]

Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis.

e Solvent Selection: A suitable solvent is chosen to dissolve the synthesized compound. For 4-
fluoro-2-(phenylamino)benzoic acid, acetone was found to be an effective solvent.[1][2]

o Crystal Growth: Single crystals are grown by the slow evaporation of the solvent from the
saturated solution at room temperature. This slow process allows for the formation of well-
ordered crystals.

Single-Crystal X-ray Diffraction Analysis[6]

The final stage involves the analysis of the grown crystals using a single-crystal X-ray
diffractometer.

» Crystal Mounting: A suitable single crystal is carefully selected and mounted on the
goniometer head of the diffractometer.

» Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the resulting
diffraction pattern is collected by a detector as the crystal is rotated.

» Structure Solution and Refinement: The collected diffraction data is processed to determine
the unit cell dimensions and space group. The crystal structure is then solved using direct
methods and refined to obtain the final atomic coordinates and molecular geometry.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental process, from the initial
synthesis of the target compound to the final analysis of its crystal structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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